molecular formula C21H21N3O3S B2657499 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1448125-42-5

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2657499
CAS No.: 1448125-42-5
M. Wt: 395.48
InChI Key: OFROYAPTHNWPLF-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A study conducted by El-Azab et al. (2016) used DFT and experimental FT-IR and FT-Raman spectroscopy to investigate the vibrational properties of a related compound. They also conducted molecular docking studies, suggesting potential inhibitory activity against the BRCA2 complex, indicating a route for exploring anticancer properties El-Azab et al., 2016.

Structural Aspects and Properties of Amide Derivatives

Karmakar et al. (2007) examined the structural aspects of amide-containing isoquinoline derivatives, revealing their potential for forming crystalline salts and inclusion compounds. This study highlights the compound's structural versatility, which could be relevant for materials science applications Karmakar et al., 2007.

Anticancer Activity and Antioxidant Properties

Sayed et al. (2021) synthesized and characterized new tetrahydroisoquinolines bearing a nitrophenyl group, evaluating their anticancer and antioxidant activities. This research underscores the potential of similar compounds in developing new cancer treatments and antioxidants Sayed et al., 2021.

Antitumor Activity and Molecular Docking Study

Al-Suwaidan et al. (2016) designed, synthesized, and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity, showing significant broad-spectrum antitumor activity. This study provides insight into the structural features necessary for antitumor activity and could guide the development of related compounds Al-Suwaidan et al., 2016.

Synthesis and Characterization of Thiazole Compounds

Berber (2022) explored the synthesis of thiazole rings under various reaction conditions, creating new compounds with potential applications in pharmaceutical research. This study demonstrates the synthetic versatility of compounds related to the chemical structure Berber, 2022.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-18(14(2)27-23-13)11-20(25)22-17-6-5-15-7-8-24(12-16(15)10-17)21(26)19-4-3-9-28-19/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFROYAPTHNWPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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